molecular formula C10H11BrN2O2 B8155624 1-(3-Bromo-5-nitrobenzyl)azetidine

1-(3-Bromo-5-nitrobenzyl)azetidine

Cat. No.: B8155624
M. Wt: 271.11 g/mol
InChI Key: LUPSPYCXMHMYLP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrobenzyl)azetidine is an organic compound that features a four-membered azetidine ring substituted with a benzyl group The benzyl group is further substituted with bromine and nitro groups at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-nitrobenzyl)azetidine can be synthesized through a multi-step process:

    Nitration: The starting material, benzyl azetidine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5 position.

    Bromination: The nitrated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3 position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-nitrobenzyl)azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 1-(3-Amino-5-nitro-benzyl)-azetidine.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

1-(3-Bromo-5-nitrobenzyl)azetidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrobenzyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

1-(3-Bromo-5-nitrobenzyl)azetidine can be compared with other similar compounds, such as:

    1-(3-Chloro-5-nitro-benzyl)-azetidine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-5-amino-benzyl)-azetidine: Similar structure but with an amino group instead of a nitro group.

    1-(3-Bromo-5-nitro-benzyl)-pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

Uniqueness: this compound is unique due to the combination of the azetidine ring and the specific substitution pattern on the benzyl group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(3-bromo-5-nitrophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-4-8(7-12-2-1-3-12)5-10(6-9)13(14)15/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPSPYCXMHMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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